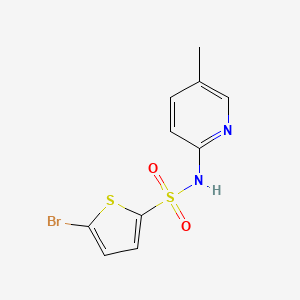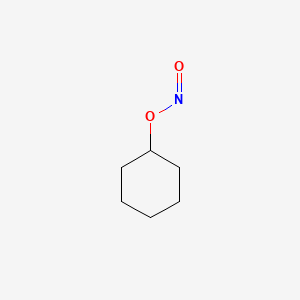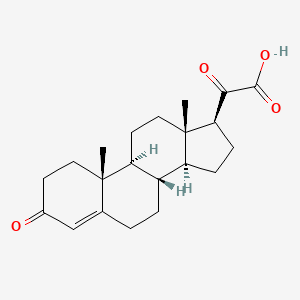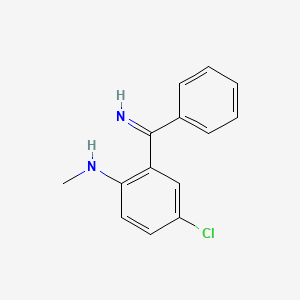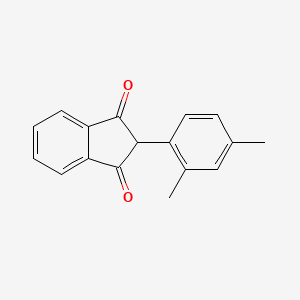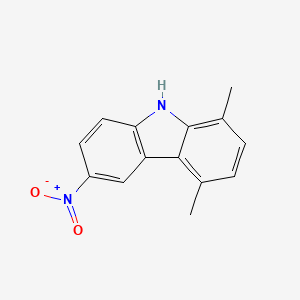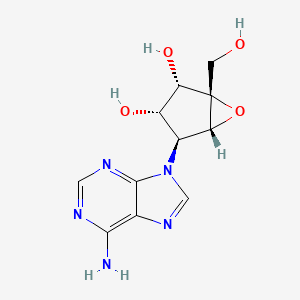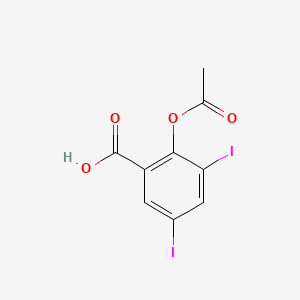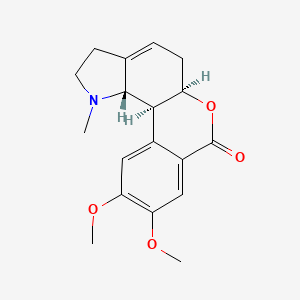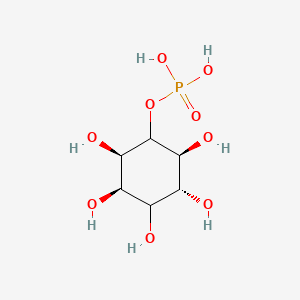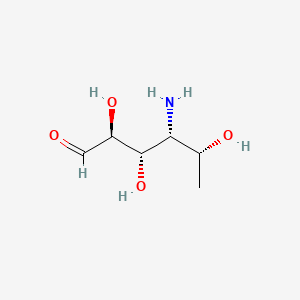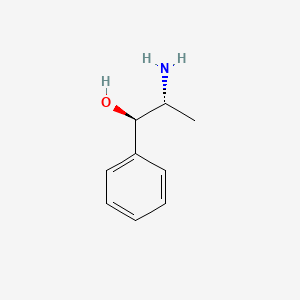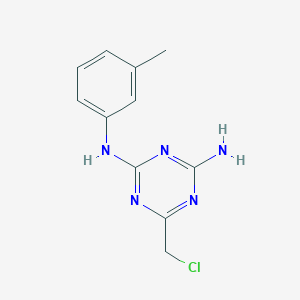
6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazine derivatives, including compounds similar to 6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine, involves specific synthetic procedures that have been characterized by spectral analysis. These methods are crucial for producing compounds with significant antibacterial and antifungal activities (Kushwaha & Sharma, 2022).
Molecular Structure Analysis
The molecular structure of related triazine derivatives has been confirmed using techniques such as 1H NMR, 13C NMR, HRMS, and FT-IR spectroscopy. Single-crystal X-ray diffraction and density functional theory (DFT) studies provide detailed insights into the molecular geometry and electronic structure, offering a comprehensive understanding of their molecular configuration and stability (Geng et al., 2023).
Chemical Reactions and Properties
Triazine derivatives engage in various chemical reactions, forming complexes with complementary hydrogen-bonding sites. These reactions are essential for understanding the compound's reactivity and potential applications in creating more complex molecules (Gerhardt & Egert, 2015). Moreover, the synthesis of phenyl-1,3,5-triazine functional aromatic polyamides highlights the compound's role in forming high-molecular-weight polymers with excellent thermal stability (Yu et al., 2012).
Physical Properties Analysis
The physical properties of triazine derivatives, such as thermal stability and solubility, are critical for their application in materials science. These compounds demonstrate high glass transitions and excellent thermal stabilities, making them suitable for use in high-performance materials (Yu et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and potential for forming diverse chemical bonds, are essential for the utilization of triazine derivatives in various applications. The ability to form stable complexes through hydrogen and halogen bonds, as well as the potential for cycloaddition reactions, are notable characteristics of these compounds (Gerhardt & Egert, 2015).
Wissenschaftliche Forschungsanwendungen
Triazine Scaffold in Medicinal Chemistry
Triazine compounds, including the 6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine structure, are significant in medicinal chemistry. Triazines exhibit a wide range of biological activities, serving as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and other pharmacological agents. Their versatile biological applications make triazine derivatives a focal point for drug development research, suggesting a potential role for specific triazine compounds in future therapeutic agents (Verma, Sinha, & Bansal, 2019).
Triazine in High Energy Density Materials (HEDM)
The application of triazine compounds in high-nitrogen azine energetic materials highlights their potential in improving the performance of propellants and explosives. Triazine derivatives such as TAAT and DAAT show promise in enhancing burning rates, reducing sensitivity, and improving detonation performance in energetic materials. This underscores the broad applicability of triazine compounds beyond pharmaceuticals, extending into materials science for defense and aerospace applications (Yongjin & Shuhong, 2019).
Environmental and Toxicological Aspects
While the primary focus here is on the positive scientific research applications of triazine compounds, it's important to note their environmental and toxicological impacts. Studies have explored the occurrence, toxicity, and removal of triazine derivatives in environmental settings. These studies provide crucial insights into the ecological footprint of triazine-based compounds, guiding responsible management and application in various industries (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(chloromethyl)-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5/c1-7-3-2-4-8(5-7)14-11-16-9(6-12)15-10(13)17-11/h2-5H,6H2,1H3,(H3,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFIGUHVIZZXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359076 | |
| Record name | 6-(Chloromethyl)-N~2~-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666767 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |
CAS RN |
573950-75-1 | |
| Record name | 6-(Chloromethyl)-N~2~-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-4-fluoro-N-(2-hydroxyethyl)benzamide](/img/structure/B1213534.png)
![3-[4-methyl-3-(methylthio)-1H-1,2,4-triazol-5-ylidene]-2-naphthalenone](/img/structure/B1213535.png)
